1-Ferrocenylethanone

Electrochemistry Redox Flow Batteries Organometallic Chemistry

Researchers often assume ferrocene derivatives are interchangeable, yet mono-substituted acetylferrocene offers unique electrochemistry and a single-point synthetic handle unavailable in parent ferrocene or 1,1'-diacetylferrocene. - Redox flow battery catholyte: 0.81 M solubility (4x ferrocene) enables 3.65 V oxidation potential and >98% Coulombic efficiency. - Asymmetric ligand synthesis: Enables planar chiral ligands with up to 99.3% e.e. in hydrogenation. - Medicinal chemistry: Precursor for anti-malarial and anti-tumor ferrocene-modified β-lactams.

Molecular Formula C12H12FeO
Molecular Weight 228.07 g/mol
Cat. No. B12061959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ferrocenylethanone
Molecular FormulaC12H12FeO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C[CH]1.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C7H7O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,1H3;1-5H;
InChIKeyPHMAOJNZIFULOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ferrocenylethanone (Acetylferrocene) Procurement & Specification Guide


1-Ferrocenylethanone (CAS 1271-55-2), commonly known as acetylferrocene, is a mono-substituted ferrocene derivative featuring an acetyl group on one cyclopentadienyl ring . This substitution introduces a polar, electron-withdrawing functional group, fundamentally altering the physicochemical and electrochemical profile relative to the parent ferrocene [1]. It is a stable, orange crystalline solid with a melting point of 81-83°C, widely used as a key intermediate for asymmetric ligands, redox-active materials, and specialty fuel additives [2].

Electrochemical probe
Mono-acetyl ferrocene with intermediate redox potential
Supports non-aqueous flow battery studies
Synthetic handle
Single-site electrophilic derivatization
Chiral ligand and asymmetric catalysis research
Solubility profile
Enhanced polar-organic and aqueous solubility
Relative to parent ferrocene
Thermal identity
Sharp melting point 81–83 °C
Supports purity assessment by melting point

Why Generic Ferrocene Substitution Fails: The Critical Impact of Mono-Acetylation


The assumption that ferrocene and its derivatives are interchangeable is a critical error in experimental design and procurement. The simple addition of an acetyl group to one Cp ring creates a molecule with a distinct electronic and steric environment . This modification directly impacts key performance metrics, including redox potential, solubility, and melting point [1][2][3]. Furthermore, the mono-substitution pattern offers a specific, single-point functional handle for synthesis, a feature absent in both the unsubstituted ferrocene and the doubly substituted 1,1'-diacetylferrocene [4]. Therefore, substituting 1-ferrocenylethanone with ferrocene, 1,1'-diacetylferrocene, or other ferrocenyl analogs will not replicate its behavior in electrochemical or synthetic applications.

Attribute
1-Ferrocenylethanone
Ferrocene / 1,1'-Diacetylferrocene
Redox tuning
Intermediate oxidation potential
Lower (ferrocene) or higher (diacetyl)
Synthetic site
Single mono-acetyl handle
Unfunctionalized ring (ferrocene) or two identical handles (diacetyl)
Solubility behavior
Enhanced polar-solvent solubility
Much lower solubility; may require different electrolyte or solvent systems
Thermal identity
81–83 °C
~172 °C / ~122 °C; melting point mismatch confirms substitution

Quantitative Evidence for 1-Ferrocenylethanone Differentiation vs. Analogs


Redox Potential Tuning: 1-Ferrocenylethanone vs. Ferrocene vs. 1,1'-Diacetylferrocene

The electron-withdrawing acetyl group of 1-ferrocenylethanone increases its oxidation potential relative to ferrocene, but the mono-substitution yields an intermediate value distinct from the diacetyl derivative. This allows for precise tuning of the redox potential. The oxidation potential shifts positively to 3.65 V vs. Li/Li+, compared to 3.44 V for ferrocene [1]. In a separate study using different reference electrodes, reduction potentials of 270 mV for 1-ferrocenylethanone and 490 mV for 1,1'-diacetylferrocene were reported, establishing a clear and quantifiable potential ladder for these compounds [2].

Redox potential tuning
Cross-study comparable
+0.21 V vs ferrocene
3.65 V vs Li/Li+
Intermediate redox window for flow battery catholytes
Reported conditions: non-aqueous Li/Li+ electrolyte
Electrochemistry Redox Flow Batteries Organometallic Chemistry

Enhanced Organic Solvent Solubility: 1-Ferrocenylethanone vs. Ferrocene in Propylene Carbonate

Acetyl substitution dramatically increases solubility in polar organic solvents compared to unsubstituted ferrocene. In a propylene carbonate (PC)-based electrolyte, the solubility of 1-ferrocenylethanone is 0.81 M at 25°C, which is 4 times higher than that of ferrocene (0.2 M) [1]. This is attributed to the disruption of molecular symmetry and enhanced polar interactions with the solvent [1].

Organic solvent solubility
Head-to-head comparison
0.81 M
4× higher than ferrocene
Enables higher electrolyte capacity in propylene carbonate
Propylene carbonate, 25 °C
Flow Battery Electrolyte Solubility Engineering Materials Chemistry

Differential Aqueous Solubility: Entropy-Driven Advantage of 1-Ferrocenylethanone over Ferrocene

The solubility of 1-ferrocenylethanone in water is significantly higher than that of ferrocene. At 25°C, the solubility values expressed as -log S are 1.75 for 1-ferrocenylethanone and 4.16 for ferrocene [1]. This indicates that 1-ferrocenylethanone is approximately 250 times more soluble in water, a difference attributed to an entropy factor rather than a purely enthalpic effect [1].

Aqueous solubility
Head-to-head comparison
~250× higher
−log S: 1.75 vs 4.16
Supports aqueous-assay and environmental fate studies
Pure water, 25 °C; entropy-driven
Aqueous Chemistry Thermodynamics Environmental Fate

Physical Property Divergence: Melting Point Depression Relative to Ferrocene and 1,1'-Diacetylferrocene

The melting point of 1-ferrocenylethanone (81-83°C) is substantially lower than that of ferrocene (172.5°C) and 1,1'-diacetylferrocene (122°C) [1][2]. This depression is a direct consequence of the reduced molecular symmetry, which weakens crystal packing forces, a phenomenon also linked to its increased solubility [3].

Melting point depression
Cross-study comparable
81–83 °C
~90 °C lower than ferrocene
Robust purity and identity confirmation marker
Literature values; standard pressure
Thermal Analysis Purification Solid-State Chemistry

Synthetic Versatility: Mono-Acetylation as a Precise Functional Handle

The mono-acetyl group of 1-ferrocenylethanone provides a single, highly reactive site for selective derivatization, enabling the synthesis of a vast array of chiral ligands and biologically active compounds [1]. It is a critical precursor for P-Phos-type ligands used in asymmetric hydrogenation, which can achieve enantioselectivities as high as 99.3% e.e. [2]. Its use in the Sharpless asymmetric dihydroxylation of derived 1-substituted-1-ferrocenylethenes also yields chiral tertiary alcohols with good yields and enantioselectivities [3]. In contrast, ferrocene requires a less selective initial functionalization step, and 1,1'-diacetylferrocene presents a more complex synthetic challenge due to its two identical reactive groups.

Synthetic versatility
Class-level inference
Up to 99.3% e.e.
P-Phos ligand precursor
Supports asymmetric hydrogenation and dihydroxylation research
Source-specific review recommended
Asymmetric Catalysis Ligand Synthesis Drug Discovery

Electrochemical Stability: 1-Ferrocenylethanone in Non-Aqueous Electrolytes

The 1-ferrocenylethanone/1-ferrocenylethanium redox couple exhibits excellent electrochemical and chemical stability within a specific voltage window. Studies show it is stable between 3.3-4.1 V (vs. Li/Li+), which is a critical parameter for its application in Li-based non-aqueous flow batteries [1]. This stability translates into a high Coulombic efficiency of >98% in a coin-type non-flowing cell [1].

Electrochemical stability
Supporting evidence
>98% Coulombic efficiency
Stable 3.3–4.1 V window
Viable for long-cycle non-aqueous battery studies
Coin-type non-flowing cell data
Flow Battery Cyclic Voltammetry Electrolyte Stability

High-Value Application Scenarios for 1-Ferrocenylethanone


Development of Non-Aqueous Redox Flow Battery Electrolytes

1-Ferrocenylethanone is a superior choice for the catholyte in non-aqueous redox flow batteries. Its 4x higher solubility (0.81 M) compared to ferrocene (0.2 M) in propylene carbonate directly enables a fourfold increase in electrolyte capacity [1]. Coupled with its higher oxidation potential (3.65 V vs. Li/Li+ vs. 3.44 V for ferrocene), it provides a tangible boost in cell voltage and overall energy density [1]. The demonstrated stability of the redox couple and high Coulombic efficiency (>98%) confirm its viability for long-term cycling applications [1].

Precursor for Chiral Ligands in Asymmetric Catalysis

The acetyl group on 1-ferrocenylethanone is an ideal and specific handle for synthesizing planar chiral ferrocenyl ligands, such as those based on the P-Phos scaffold [1]. Its mono-substitution pattern avoids the synthetic complexities of 1,1'-diacetylferrocene. These ligands, derived from 1-ferrocenylethanone, are highly effective in asymmetric hydrogenation reactions, delivering enantioselectivities of up to 99.3% e.e. [2]. Its use also extends to the Sharpless asymmetric dihydroxylation of derived alkenes, providing access to chiral tertiary alcohols [3].

Building Block for Bioactive Organometallic Compounds

The unique combination of lipophilicity, stability, and an electrophilic handle makes 1-ferrocenylethanone an essential building block for medicinal chemists. It has been used as a precursor for ferrocene-modified β-lactams and other derivatives exhibiting anti-malarial, anti-tumor, and bactericidal activities [1][2]. The significantly higher aqueous solubility of 1-ferrocenylethanone compared to ferrocene (approximately 250x) may also be advantageous for developing compounds with improved bioavailability or for use in aqueous biological assays [3].

Additive in Specialty Fuels and Propellants

Historically, 1-ferrocenylethanone has been utilized as a burning rate promoter in rocket propellants and other specialty fuel applications [1][2]. While performance data in this field is often proprietary, its established use underscores its value as a functional, rather than a purely structural, ferrocene analog. Its distinct thermal profile (lower melting point and specific phase transition behavior) also differentiates it from ferrocene in solid propellant formulations [3].

Application
Selection Property
Validation Focus
Non-aqueous redox flow battery electrolytes
Intermediate oxidation potential and high solubility
Electrochemical stability window and cycling efficiency
Chiral ligand precursor for asymmetric catalysis
Single mono-acetyl synthetic handle
Enantioselectivity and ligand performance review
Bioactive organometallic building block
Enhanced aqueous solubility and electrophilic site
Aqueous biological assay compatibility and derivatization
Specialty fuel and propellant additive research
Distinct thermal profile and burning rate behavior
Solid-state formulation and thermal characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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